1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one
Description
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Properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-7-4-15(5-8-16)6-9-19(21)20-11-10-18(24-14-12-20)17-3-2-13-23-17/h2-5,7-8,13,18H,6,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRXAWMBVJFISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazepane ring fused with a furan moiety and a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 277.37 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N1O2S |
| Molecular Weight | 277.37 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Piperidine-mediated condensation , where piperidine acts as a catalyst in the reaction between substituted amino compounds and hetero chalcones. Another approach is the triethylamine-mediated addition , which facilitates the reaction under basic conditions to yield thiazepine derivatives.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazepine derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated cytotoxic effects on human cancer cell lines.
- Protein Kinase Inhibition : Certain studies have focused on the inhibitory effects of related compounds on protein tyrosine kinases, which are crucial in cancer progression.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of thiazepine derivatives, revealing that many exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cytotoxicity Assays : In vitro assays conducted on human breast cancer cell lines indicated that specific derivatives led to significant reductions in cell viability, suggesting a potential pathway for anticancer drug development.
- Kinase Inhibition Studies : Research involving the synthesis of furan-containing compounds demonstrated their ability to inhibit specific protein kinases implicated in cancer pathways, providing insights into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
